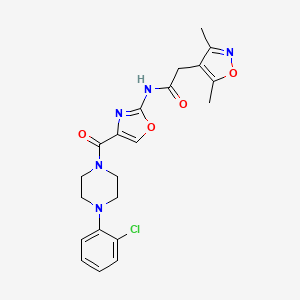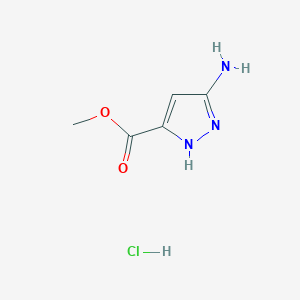![molecular formula C19H16ClN3O4S B2718263 3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450337-75-4](/img/structure/B2718263.png)
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antioxidant Additives
A study by Amer et al. (2011) focused on synthesizing compounds with potential antioxidant properties for lubricating oils, involving 4-(2-Aminothiazol-4-yl)-phenol and its reactions with various agents to produce derivatives, including enaminonitrile and pyrazolo derivatives. These compounds were evaluated as antioxidant additives for lube oil, indicating their potential utility in enhancing the oxidative stability of lubricants Amer, F. A., Hassan, H. M., Moawad, E. B., & Shaker, N. (2011). Synthesis and evaluation of some new thiazoles as antioxidant additives for Egyptian lubricating oils. Advances in Petroleum Exploration and Development, 1, 40-49.
Ring Transformation in Heterocyclic Chemistry
Kurasawa et al. (1988) explored the transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], highlighting innovative approaches to creating novel heterocyclic compounds with potential pharmacological activities Kurasawa, Y., Okiyama, M., Kamigaki, Y., Kanoh, M., Takada, A., & Okamoto, Y. (1988). Ring transformation of 1,5-benzoxazepines into spirobenzoxazoles. Synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines]. Journal of Heterocyclic Chemistry, 25, 1259-1262.
Biological Activities of Substituted Benzamides
Research by Schaefer et al. (1981) on L-7063 and L-1215, two substituted benzamides, demonstrated their high biological activity against mosquito larvae. The study also addressed cross-resistance issues and the relative safety of these compounds to nontarget aquatic organisms, providing insights into the environmental and ecological considerations of using such chemicals Schaefer, C., Miura, T., & Wilder, W. (1981). Biological activities of two new substituted benzamides against mosquitoes and nontarget organisms. Journal of Economic Entomology, 74(6), 658-661.
Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
A study by Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This work highlights the potential of these compounds in developing new cancer treatments Hassan, A. S., Hafez, T., & Osman, S. A. (2014). Synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. Scientia Pharmaceutica, 83, 27-39.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-15-7-5-14(6-8-15)23-18(16-10-28(25,26)11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWPCBTLWSTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2718190.png)
![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2718191.png)
![2-[4-(1-Adamantyl)phenoxy]propanoic acid](/img/structure/B2718193.png)



![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)